molecular formula C21H18N4O4 B1230657 2-[2,4-dioxo-3-(phenylmethyl)-1-quinazolinyl]-N-(5-methyl-3-isoxazolyl)acetamide

2-[2,4-dioxo-3-(phenylmethyl)-1-quinazolinyl]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B1230657
M. Wt: 390.4 g/mol
InChI Key: HSYYMTSXZFJKBQ-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(phenylmethyl)-1-quinazolinyl]-N-(5-methyl-3-isoxazolyl)acetamide is a member of quinazolines.

Scientific Research Applications

1. Antimicrobial and Anti-inflammatory Applications

The compound and its derivatives have shown significant antimicrobial, anti-inflammatory, and analgesic activities. For instance, certain isoxazolyl pyrimido[4,5-b]quinolin-4-ones and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, synthesized from isoxazolyl cyanoacetamide, exhibited potent antimicrobial, anti-inflammatory, and analgesic properties (Rajanarendar et al., 2012).

2. Anticonvulsant Applications

The compound's derivatives, specifically N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its benzylsubstituted variants, were synthesized and assessed for anticonvulsant activities. Despite the lack of significant anticonvulsant effects in some derivatives, the studies provided valuable insights into the structure-activity relationship and the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).

3. Corrosion Inhibition

Derivatives of the compound, such as quinazoline derivatives, have shown exceptional corrosion inhibition abilities for mild steel in acidic media. The studies indicate that these derivatives can effectively protect metals from corrosion, making them potentially valuable in industrial applications (Kumar et al., 2020).

4. Hypoglycemic Activity

Derivatives like 2, 4-thiazolidinedione exhibited promising hypoglycemic activity in animal models. This opens avenues for their potential use in managing diabetes or related metabolic disorders (Nikalje et al., 2012).

5. Anti-ulcerogenic and Anti-ulcerative Colitis Activity

Certain quinazoline and acetamide derivatives synthesized from the compound showed significant curative activity against ulcer models and ulcerative colitis in studies, presenting a potential for new treatments in gastrointestinal disorders (Alasmary et al., 2017).

properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C21H18N4O4/c1-14-11-18(23-29-14)22-19(26)13-24-17-10-6-5-9-16(17)20(27)25(21(24)28)12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,22,23,26)

InChI Key

HSYYMTSXZFJKBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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